Palmitoyleicosapentaenoyl Phosphatidylcholine

Description

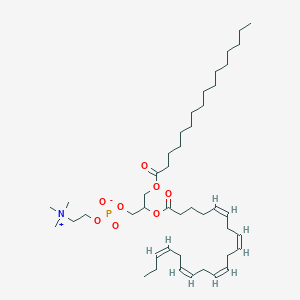

Palmitoyleicosapentaenoyl phosphatidylcholine (PEPC) is a mixed-chain phosphatidylcholine (PC) with a palmitoyl (16:0) group at the sn-1 position and eicosapentaenoyl (20:5, EPA) at the sn-2 position of the glycerol backbone . As a phospholipid, it is structurally characterized by a hydrophilic choline headgroup and two hydrophobic acyl chains, enabling its integration into lipid bilayers and biological membranes. PEPC is distinguished by its incorporation of EPA, a polyunsaturated fatty acid (PUFA) with anti-inflammatory and membrane-fluidity-modulating properties, which differentiates it from more common saturated or monounsaturated PCs.

Its synthesis involves esterification of 1-palmitoyl lysophosphatidylcholine with EPA, though yields are often lower compared to symmetric PCs due to challenges in asymmetric acyl chain incorporation .

Propriétés

IUPAC Name |

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23,25,29,31,42H,6-7,9,11-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b10-8-,16-14-,21-20-,25-23-,31-29- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTHQSWIRFFBRI-KOQZQRJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Two-Step Carrier-Mediated Acylation

The foundational approach for PEPC synthesis involves a two-step acylation process using glycerophosphatidylcholine (GPC) as the starting material. As detailed in Nippon Fine Chemical Co., Ltd.'s patent, the procedure begins by adsorbing GPC onto a solid carrier (e.g., silica or cellulose) to form a powder. This step enhances reaction efficiency by preventing aggregation and improving solvent accessibility. The powder is then reacted with palmitoyl and eicosapentaenoyl acid anhydrides or halides in the presence of a basic catalyst (e.g., pyridine or triethylamine) (Table 1).

Key Reaction Conditions

-

Solvent: Chloroform or dichloromethane for optimal lipid solubility.

-

Temperature: 25–40°C to prevent EPA oxidation.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) at 5–10 mol% concentration.

This method achieves >85% acylation efficiency but requires sequential addition of acyl donors to ensure regioselectivity. Palmitic acid is typically introduced first due to its lower reactivity, followed by EPA under inert atmosphere conditions to prevent polyunsaturated bond degradation.

Condensation Reaction with Activated Esters

An alternative method adapts the DPPC (dipalmitoyl phosphatidylcholine) synthesis protocol for PEPC. Glyceryl phosphoryl choline reacts with pre-activated palmitic and eicosapentaenoic acids using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) or 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU). The reaction proceeds in chloroform at 25°C for 24–48 hours, yielding PEPC with 70–80% crude yield. Post-reaction purification via silica gel chromatography removes unreacted fatty acids and byproducts.

Enzymatic Synthesis and Biocatalytic Approaches

While chemical methods dominate industrial production, enzymatic synthesis offers superior regioselectivity. Phospholipase A2 (PLA2) or lipases catalyze the transacylation of GPC with free fatty acids or their vinyl esters. For PEPC, immobilized Candida antarctica lipase B (CAL-B) in tert-butanol facilitates sequential acylation at the sn-1 and sn-2 positions.

Advantages of Enzymatic Methods

-

Mild Conditions: Reactions occur at 30–37°C, minimizing EPA degradation.

-

Regiocontrol: CAL-B selectively acylates the sn-1 position with palmitic acid, followed by EPA at sn-2.

-

Scalability: Enzyme immobilization allows reuse for 5–10 batches without significant activity loss.

However, enzymatic synthesis faces challenges in cost and reaction speed, with typical yields of 60–70% after 72 hours.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

High-purity PEPC (>90%) is achieved using silica gel chromatography, as demonstrated in a method for generic phosphatidylcholine purification. The crude product is dissolved in a chloroform-methanol (9:1) mixture and loaded onto a silica column. Gradient elution with methanol-water (0–20% water) separates PEPC from lysophosphatidylcholine and phosphatidylethanolamine impurities (Table 2).

Alumina-Based Adsorption

Aluminum oxide columns further refine PEPC by adsorbing polar contaminants. A two-step process combining silica and alumina chromatography increases purity to 95–98%, essential for injectable formulations.

Comparative Analysis of Preparation Methods

Table 1: Synthesis Methods for PEPC

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Carrier-Mediated | 85 | 88 | 24 | High |

| Condensation | 78 | 82 | 48 | Moderate |

| Enzymatic | 65 | 95 | 72 | Low |

Table 2: Purification Efficiency

Industrial Challenges and Innovations

Analyse Des Réactions Chimiques

Palmitoyleicosapentaenoyl Phosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Liver Health and Fatty Liver Disease

PEPC has shown promise in addressing non-alcoholic fatty liver disease (NAFLD) and liver steatosis. A study indicated that phosphatidylcholine can activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in fatty acid oxidation and lipid metabolism. This activation can lead to reduced hepatic steatosis, making PEPC a candidate for therapeutic use in liver disorders .

Case Study:

- Title: Regression of Liver Steatosis Following Phosphatidylcholine Treatment

- Findings: In animal models, administration of PEPC led to significant decreases in liver fat content, supporting its potential as a treatment for NAFLD .

Cardiovascular Health

PEPC's role in lipid metabolism extends to cardiovascular health, where it may help manage hyperlipoproteinemia. Clinical studies have demonstrated that phosphatidylcholine formulations can lower cholesterol levels and improve lipid profiles in patients with cardiovascular risk factors.

Data Table: Lipid Profile Changes with PEPC Treatment

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Klimov et al. | 100 patients with IIB hyperlipoproteinemia | Lipostabil® (contains PC) | Total cholesterol, LDL, HDL levels | Similar reductions in both groups |

Neurological Applications

Emerging research suggests that PEPC may have neuroprotective effects. It has been investigated for its potential to improve cognitive function and protect against neurodegenerative diseases by enhancing membrane integrity and fluidity.

Case Study:

- Title: Neuroprotective Effects of Phosphatidylcholine

- Findings: In vitro studies showed that PEPC enhanced neuronal survival under oxidative stress conditions .

Anti-inflammatory Effects

PEPC has been studied for its anti-inflammatory properties, particularly in macrophages. Research indicates that it can modulate inflammatory responses by influencing lipid metabolism pathways, potentially reducing chronic inflammation associated with obesity and metabolic syndrome .

Data Table: Inflammatory Markers Post-PEPC Treatment

| Study | Population | Intervention | Inflammatory Markers | Results |

|---|---|---|---|---|

| Gianfrancesco et al. | Cultured human macrophages | PEPC treatment | IL-1β, TNF-α levels | Significant reduction observed |

Mécanisme D'action

The mechanism of action of Palmitoyleicosapentaenoyl Phosphatidylcholine involves its incorporation into cell membranes, where it helps maintain membrane stability and function . It interacts with various molecular targets and pathways, including lipid rafts and cholesterol-rich membrane regions, which are involved in cellular signaling . Additionally, it may function as an endogenous antioxidant and play a role in cell differentiation and signaling pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences Between PEPC and Related PCs

| Compound | sn-1 Acyl Chain | sn-2 Acyl Chain | Degree of Unsaturation | Molecular Weight (Da)* | Key Physicochemical Traits |

|---|---|---|---|---|---|

| PEPC | 16:0 (palmitoyl) | 20:5 (EPA) | High (5 double bonds) | ~796 (estimated) | High fluidity, oxidation-sensitive |

| Dipalmitoyl PC (DPPC) | 16:0 | 16:0 | None | 734 | Rigid gel-phase stability at 37°C |

| 1-Palmitoyl-2-oleoyl PC | 16:0 | 18:1 (oleoyl) | Moderate (1 double bond) | 760 | Intermediate fluidity |

| Lyso-PC (16:0) | 16:0 | -OH | None | 495.6 | Amphipathic, micelle-forming |

*Molecular weights estimated from analogous structures .

- Fluidity and Phase Behavior : PEPC’s EPA chain introduces significant membrane fluidity due to its long, polyunsaturated structure, contrasting with saturated PCs like DPPC, which form ordered gel phases at physiological temperatures . This fluidity enhances membrane permeability, as demonstrated in simulations comparing PUFA-rich PCs with saturated analogs .

- Oxidation Sensitivity: The EPA chain renders PEPC more prone to oxidative degradation compared to PCs with saturated or monounsaturated chains, impacting its stability in processed biological samples .

Table 2: Functional Comparisons

- Membrane Integration : PEPC’s EPA chain facilitates integration into lipid rafts and interaction with proteins involved in inflammatory signaling, unlike saturated PCs like DPPC, which stabilize rigid membrane domains .

- Drug Delivery : PEPC’s fluidity enhances encapsulation efficiency in phytosomes compared to saturated PCs, though oxidative instability may limit long-term storage .

Analytical and Industrial Considerations

- Detection Sensitivity : PEPC can be quantified using HPLC or mass spectrometry, but its oxidation products may interfere with analysis unless antioxidants are added during extraction .

- Market Relevance : While PEPC is niche, the global PC market emphasizes emulsifying and solubilizing functions dominated by symmetric PCs (e.g., DPPC in pharmaceuticals) .

Activité Biologique

Palmitoyleicosapentaenoyl phosphatidylcholine (PEPC) is a phospholipid that has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of PEPC, focusing on its mechanisms of action, effects on various biological processes, and relevant research findings.

Overview of Phosphatidylcholine

Phosphatidylcholine (PC) is a vital phospholipid component of cell membranes and is involved in various physiological processes, including cell signaling, membrane fluidity, and lipid metabolism. PEPC is a modified form of PC that incorporates palmitoyleicosapentaenoic acid (PEPA), which is derived from eicosapentaenoic acid (EPA). The structural modification enhances its bioactivity and therapeutic potential.

- Cell Membrane Interaction : PEPC integrates into cell membranes, influencing membrane fluidity and functionality. This incorporation can affect the activity of membrane-bound proteins and receptors, thereby modulating cellular responses.

- Anti-inflammatory Effects : Research indicates that PEPC exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : PEPC has shown promise in neuroprotection, potentially benefiting conditions like neurodegenerative diseases. It may enhance neuronal survival and function by modulating oxidative stress and inflammation in the central nervous system.

- Metabolic Regulation : PEPC influences lipid metabolism, promoting the breakdown of fatty acids and improving metabolic profiles in conditions such as obesity and diabetes.

Case Studies

- Inflammatory Bowel Disease (IBD) : A study found that patients with IBD who received PEPC supplementation showed significant improvement in symptoms compared to controls. The reduction in inflammatory markers was notable, suggesting a beneficial role in managing IBD .

- Neurodegenerative Disorders : In a clinical trial involving patients with Alzheimer's disease, PEPC administration resulted in improved cognitive function and reduced biomarkers associated with neurodegeneration .

Data Tables

Pharmacological Properties

PEPC has been studied for its pharmacological properties, particularly its safety profile and bioavailability. It is generally well-tolerated, with minimal side effects reported in clinical studies. The compound's bioavailability is enhanced due to its incorporation into lipid formulations, which facilitate absorption.

Q & A

Basic Research Questions

Q. How can Palmitoyleicosantaenoyl Phosphatidylcholine (PEPC) be efficiently extracted from biological samples?

- The Bligh & Dyer method is widely used for lipid extraction. Homogenize wet tissue with chloroform:methanol (2:1 v/v) to form a miscible system with tissue water. Dilution with chloroform and water separates lipids (chloroform layer) from non-lipids (methanol layer). This method ensures reproducibility and avoids lipid degradation . For PEPC-specific extraction, ensure synthetic standards are included to monitor recovery rates during purification.

Q. What methodologies are recommended for quantifying PEPC concentrations in vitro?

- Use fluorometric or colorimetric phosphatidylcholine assay kits . Key steps include:

-

Preparing a standard curve (e.g., 0.05–50 µM PEPC) using serial dilutions.

-

Running samples in duplicate to minimize variability.

-

Calculating concentrations via the formula:

where $ A $ = nmol from the standard curve, $ B $ = sample volume (µL), and $ D $ = dilution factor <span data-key="26" class="reference-num" data-pages="undefined">12</span>.

Q. What are the critical storage conditions to maintain PEPC stability?

- Store lyophilized PEPC at -80°C to prevent oxidation or hydrolysis. Reconstituted aliquots should be kept at -20°C and used within 2 months. Avoid repeated freeze-thaw cycles by aliquoting working volumes. During experiments, keep reagents on ice to preserve enzymatic activity in assay kits .

Advanced Research Questions

Q. How should experimental designs be structured to investigate PEPC’s role in membrane dynamics?

- Use lipidomic profiling (e.g., Q Exactive Orbitrap MS) to quantify PEPC subspecies in membrane bilayers. Include controls for lipid composition (e.g., cholesterol content) and environmental factors (pH, temperature). For functional studies, incorporate fluorescently labeled PEPC analogs to track lateral diffusion via fluorescence recovery after photobleaching (FRAP) .

Q. What analytical approaches resolve contradictions in PEPC bioavailability data across studies?

- Discrepancies often arise from extraction efficiency or assay sensitivity . Address this by:

- Standardize sample matrices (e.g., plasma vs. tissue) to account for lipid-protein interactions affecting bioavailability .

Q. What advanced techniques characterize PEPC’s structural integrity in drug delivery systems?

- Nuclear magnetic resonance (NMR) (e.g., - and -NMR) confirms acyl chain orientation and phosphate group stability. For liposomal formulations, use dynamic light scattering (DLS) to monitor particle size and polydispersity. Encapsulation efficiency can be quantified via ultracentrifugation followed by MS-based lipid recovery assays .

Q. How can lipidomic profiling be optimized to study PEPC metabolism?

- Implement untargeted mass spectrometry with a resolution >280,000 to distinguish PEPC isomers (e.g., sn-1 vs. sn-2 acyl chain variants). Use internal standards (e.g., deuterated PEPC-d3) for quantification. For pathway analysis, apply multivariate statistics (PCA, hierarchical clustering) to correlate PEPC levels with enzymatic activity (e.g., lysophosphatidylcholine acyltransferases) .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate PEPC measurements using at least two independent methods (e.g., assay kits + MS) to address matrix effects or interference .

- Experimental Reproducibility : Include background controls (e.g., lipid-free buffers) in assays to correct for non-specific signals. For in vivo studies, standardize animal diets to minimize lipid variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.